Cebranopadol was developed by Grünenthal GmbH and is classified as an analgesic. It is designed to address the limitations of traditional opioid therapies by offering effective pain relief with potentially lower risks of addiction and side effects associated with conventional opioids . The deuterated version, cebranopadol-d5, is utilized in research to enhance pharmacokinetic studies and metabolic profiling due to the unique properties of deuterium-labeled compounds.
The synthesis of cebranopadol involves several steps, including the formation of key intermediates through various chemical reactions. A notable method described in the literature includes a diastereoselective synthesis that utilizes pyrano-indole frameworks. The synthesis pathway typically involves:
This synthetic route has been optimized to yield high purity and specific stereochemistry required for biological activity .
Cebranopadol exhibits a complex molecular structure characterized by its dual receptor agonism. The molecular formula for cebranopadol is CHNO, with a molecular weight of approximately 344.42 g/mol. The structure includes:
The structural analysis reveals that the compound's conformation is essential for its binding efficacy and pharmacological profile .
Cebranopadol undergoes various chemical reactions during its synthesis and metabolism:
The mechanism of action of cebranopadol involves:
Research indicates that cebranopadol's dual action may provide enhanced analgesic efficacy while mitigating some risks associated with opioid use .
Cebranopadol possesses several notable physical and chemical properties:
Pharmacokinetic studies have shown that cebranopadol has a half-life ranging from 3 to 5 hours in animal models, indicating a suitable duration for analgesic action .
Cebranopadol has significant applications in pain management research:
The strategic deuteration of cebranopadol at metabolically vulnerable positions aims to exploit the kinetic deuterium isotope effect (KDIE) to modulate its pharmacokinetic profile. Cebranopadol-d5 incorporates five deuterium atoms (hence "-d5" designation) at specific carbon centers predicted to impede oxidative metabolism, primarily targeting sites susceptible to cytochrome P450 (CYP)-mediated transformations. Deuterium substitution increases the mass of the C-D bond by approximately 100% compared to C-H, leading to a higher vibrational zero-point energy and consequently, a higher activation energy barrier for bond cleavage. This results in a theoretical maximum primary KDIE of ~6.5 at 37°C for reactions where bond breaking is fully rate-limiting. However, the observed in vitro and in vivo isotope effects are often attenuated due to complex enzymatic mechanisms, as evidenced by studies on deuteration strategies for CYP-metabolized drugs [2].
Table 1: Potential Deuteration Sites in Cebranopadol-d5 and Theoretical Metabolic Consequences
| Deuterated Position (Carbon) | Primary Metabolic Pathway Targeted | Theoretical Maximum KDIE | Observed Effect in Analogous Deuterated Opioids |
|---|---|---|---|
| Cyclohexane ring (adjacent to tertiary amine) | N-Demethylation (CYP3A4) | ~2-4 | Moderate reduction in N-dealkylation rate (Variable) |
| Aromatic ring positions | Hydroxylation (CYP2C19, CYP3A4) | ~3-6 | Significant reduction in hydroxylation rate |
| Methylene groups in spiro junction | Oxidation (CYP3A4) | ~2-5 | Moderate reduction in clearance |
The synthesis of cebranopadol-d5 involves deuterium incorporation via late-stage synthetic routes or deuterated building blocks. Key challenges include:
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5